Physicochemical Comparison: 6-Chloro vs. 6-Bromo Analog for Fragment-Based Drug Design (FBDD) Library Suitability
The target compound 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone (C9H7ClN2O) has a molecular weight of 194.62 g/mol and a computed LogP of 2.4, with 0 hydrogen bond donors and 2 hydrogen bond acceptors [1]. By contrast, the direct 6-bromo analog 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethanone (C9H7BrN2O, CAS 30493-41-5) has a molecular weight of 239.07 g/mol and an estimated LogP approximately 0.4 units higher due to the increased polarizability of bromine .
| Evidence Dimension | Molecular weight and computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 194.62 g/mol, LogP 2.4, TPSA 34.4 Ų, HBA 2, HBD 0, RotB 1 |
| Comparator Or Baseline | 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone (CAS 30493-41-5): MW 239.07 g/mol, LogP ~2.8 (estimated), TPSA 34.4 Ų |
| Quantified Difference | ΔMW = –44.45 g/mol; ΔLogP ≈ –0.4 units |
| Conditions | In silico computed properties (LogP by atom-contribution method; TPSA by fragment-based method) |
Why This Matters
The lower molecular weight and LogP of the 6-chloro analog place it more favorably within fragment-like chemical space defined by the Rule of 3 (MW < 300, LogP ≤ 3), making it a superior choice for fragment-based screening library construction compared to the heavier, more lipophilic 6-bromo variant.
- [1] Molaid.com. 1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone | 30493-40-4. Computed properties: LogP 2.4, MW 194.62, TPSA 34.4 Ų, HBA 2, HBD 0, RotB 1, sp3 carbon fraction 0.11. View Source
